

# A Head-to-Head In Vivo Comparison of Upleganan and Meropenem

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## Compound of Interest

Compound Name: Upleganan

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In the landscape of antimicrobial drug development, particularly for combating multidrug-resistant (MDR) Gram-negative bacteria, a thorough evaluation of novel therapeutic agents against established standards is crucial. This guide provides a detailed in vivo comparison of **Upleganan** (SPR206), a novel polymyxin analogue, and meropenem, a broad-spectrum carbapenem antibiotic. The following sections present a comprehensive overview of their respective in vivo efficacy, pharmacokinetic profiles, safety, and underlying mechanisms of action, supported by experimental data.

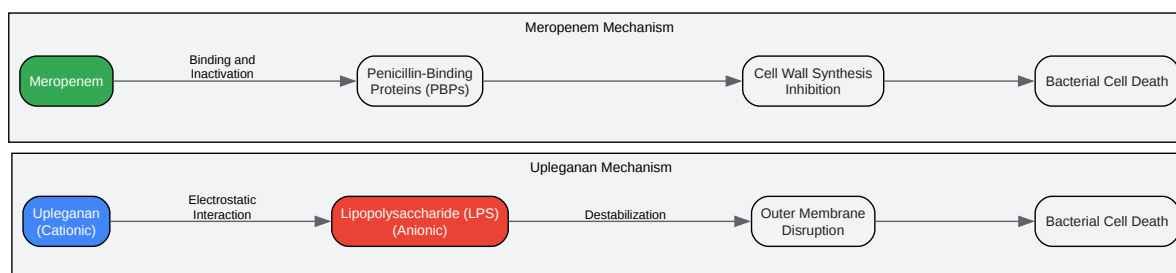
## Mechanism of Action

**Upleganan** and meropenem employ distinct mechanisms to exert their bactericidal effects.

**Upleganan**, as a polymyxin analogue, primarily targets the outer membrane of Gram-negative bacteria.<sup>[1][2]</sup> Its cationic nature facilitates an electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS), leading to membrane destabilization and increased permeability.<sup>[2]</sup> This disruption of the outer membrane integrity is the key to its bactericidal activity.

Meropenem, a carbapenem  $\beta$ -lactam antibiotic, inhibits bacterial cell wall synthesis.<sup>[3]</sup> It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.<sup>[3]</sup> Meropenem exhibits a high affinity for

multiple PBPs, contributing to its potent and broad-spectrum bactericidal effect against a wide range of Gram-negative and Gram-positive bacteria.[3][4]



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**Diagram 1:** Mechanisms of Action for **Upleganan** and Meropenem.

## In Vivo Efficacy

Direct comparative in vivo studies between **Upleganan** and meropenem are not readily available in published literature. However, data from separate studies in murine infection models provide insights into their respective efficacies against relevant Gram-negative pathogens.

**Upleganan:** In neutropenic murine lung and thigh infection models, **Upleganan** demonstrated significant efficacy against *Pseudomonas aeruginosa* and *Acinetobacter baumannii*. Intravenous or subcutaneous administration of **Upleganan** resulted in a dose-dependent reduction in bacterial burden in both lung and thigh tissues.

**Meropenem:** Meropenem has shown potent in vivo efficacy in various models. In a neutropenic murine complicated urinary tract infection (cUTI) model, meropenem, particularly in combination with the  $\beta$ -lactamase inhibitor nacubactam, demonstrated robust activity against a range of multidrug-resistant Enterobacteriaceae isolates.[5][6][7] The combination achieved a significant reduction in bacterial load.[5][6][7] Studies in a murine neutropenic thigh infection

model also confirmed meropenem's efficacy against VIM-producing *P. aeruginosa*, with its in vivo activity generally aligning with its in vitro minimum inhibitory concentrations (MICs).[8]

Drug	Infection Model	Pathogen(s)	Key Efficacy Findings	Reference
Upleganan	Neutropenic murine lung and thigh infection	<i>Pseudomonas aeruginosa</i> Pa14, <i>Acinetobacter baumannii</i> NCTC13301	Reduced bacterial burden in lung tissue by 1.5 and 3.6 log <sub>10</sub> CFU/mL for Pa14 and NCTC13301, respectively. Reduced bacterial burden in the thigh model by 3.4 and 4.3 log <sub>10</sub> CFU/g for Ab13301.	
Meropenem	Neutropenic murine complicated urinary tract infection (cUTI)	<i>Klebsiella pneumoniae</i> , <i>Escherichia coli</i> , <i>Enterobacter cloacae</i>	In combination with nacubactam, achieved a $\geq 3$ log reduction from the 48-h control in 9 of 10 isolates.	[6][7]
Meropenem	Neutropenic murine thigh infection	VIM-producing <i>Pseudomonas aeruginosa</i>	Efficacy was generally concordant with the in vitro MIC profile.	[8]

## Pharmacokinetics

The pharmacokinetic profiles of **Upleganan** and meropenem have been characterized in both preclinical and clinical settings.

**Upleganan:** A first-in-human study of **Upleganan** in healthy volunteers revealed approximately dose-proportional systemic exposure (C<sub>max</sub> and AUC).[9] The half-life ranged from 2.4 to 4.1 hours, and no significant accumulation was observed with repeated dosing.[9] A notable portion of the administered dose (up to >50%) was excreted unchanged in the urine.[9]

**Meropenem:** Meropenem exhibits linear pharmacokinetics over a dose range of 250 mg to 2 g.[10] It has a terminal half-life of approximately 1 hour.[10] The primary route of elimination is renal, with about 70% of the administered dose recovered as unchanged drug in the urine.[10][11] Dosage adjustments are necessary for patients with renal impairment.[11][12]

Parameter	Upleganan (Healthy Volunteers)	Meropenem (Healthy Volunteers)
Half-life (t <sub>1/2</sub> )	2.4 - 4.1 hours[9]	~1 hour[10][13]
Pharmacokinetics	Approximately dose-proportional[9]	Linear[10]
Elimination Route	Primarily renal[9]	Primarily renal[10][11]
Urinary Excretion (unchanged)	Up to >50%[9]	~70%[10][11]
Plasma Clearance	Not explicitly stated	~15.5 L/h/70 kg[10]
Volume of Distribution	Not explicitly stated	~21 liters[13]
Accumulation	No appreciable accumulation[9]	Minimal with standard dosing

## Safety and Tolerability

**Upleganan:** In a Phase 1 study with single and multiple ascending doses, **Upleganan** was generally safe and well-tolerated in healthy subjects.[9] While the incidence of adverse events increased with the dose, most were of mild severity.[9] Importantly, no evidence of nephrotoxicity was observed over 14 days of dosing, a significant finding for a polymyxin analogue.[9][14]

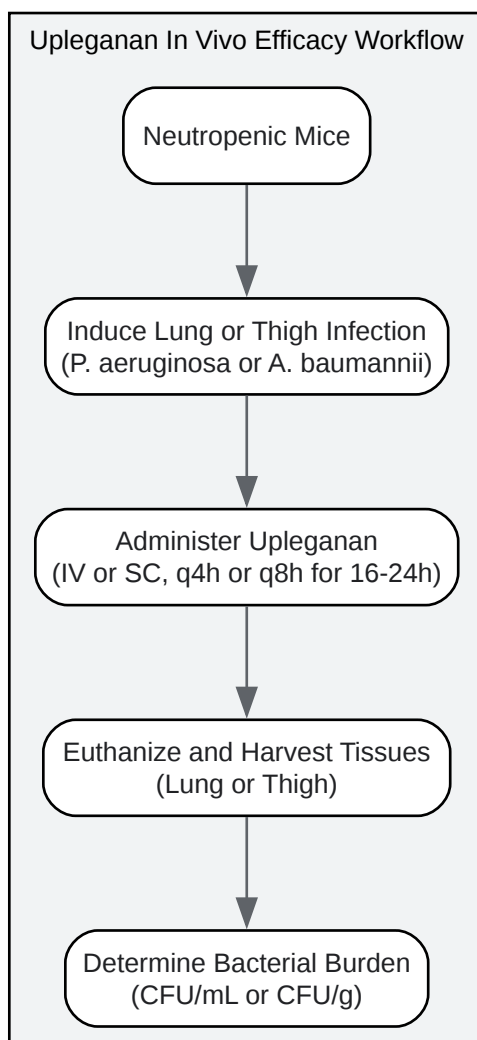
Meropenem: Meropenem has a well-established and favorable safety profile from extensive clinical use.<sup>[15][16]</sup> The most commonly reported adverse events are generally mild and include diarrhea, rash, and nausea/vomiting.<sup>[15][16][17]</sup> The incidence of seizures is low, even at high doses used for treating meningitis.<sup>[17][18][19]</sup> The safety profile is similar in both adult and pediatric populations, and renal impairment does not alter the types of adverse events observed, though dose adjustments are required.<sup>[17][18]</sup>

## Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the in vivo data.

### Upleganan: Murine Lung and Thigh Infection Models

A study by L. Grosser et al. evaluated the in vivo efficacy of **Upleganan**.<sup>[1]</sup>



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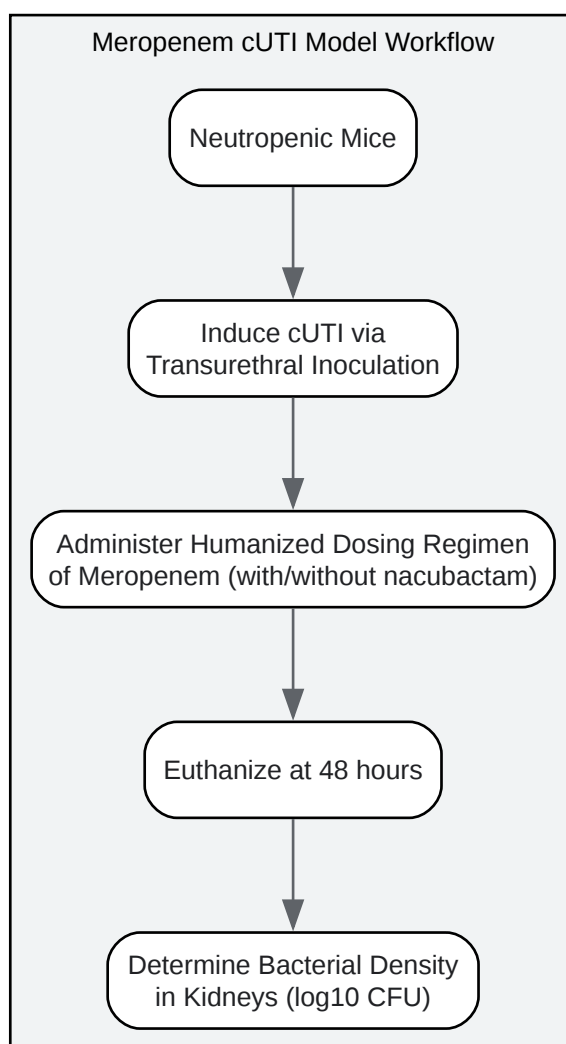
**Diagram 2:** Experimental Workflow for **Upleganan** In Vivo Efficacy Studies.

- Animal Model: Neutropenic mice were used to assess antibacterial efficacy without the influence of the host immune system.
- Infection: Lung infections were established via intranasal inoculation, and thigh infections were induced by intramuscular injection of the bacterial suspension.
- Treatment: **Upleganan** was administered intravenously (IV) or subcutaneously (SC) at various doses (ranging from 0.125 to 30 mg/kg) every 4 or 8 hours for a total of 16 or 24 hours.[1]

- Efficacy Endpoint: The primary outcome was the reduction in bacterial burden (log<sub>10</sub> CFU) in the lung or thigh tissue compared to control animals.

## Meropenem: Murine Complicated Urinary Tract Infection (cUTI) Model

The efficacy of meropenem was assessed in a cUTI model.<sup>[5][20]</sup>



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**Diagram 3:** Experimental Workflow for Meropenem In Vivo cUTI Studies.

- Animal Model: A neutropenic murine model was utilized.

- Infection: A complicated urinary tract infection was established by transurethral inoculation of bacterial isolates (*K. pneumoniae*, *E. coli*, or *E. cloacae*).
- Treatment: Humanized dosing regimens of meropenem were administered to simulate the drug exposure seen in humans.[20] For example, a regimen could involve doses of 50 mg/kg at 0 hours, 8 mg/kg at 2.5 hours, and 5 mg/kg at 4.5 hours, repeated every 8 hours.[20]
- Efficacy Endpoint: The efficacy was determined by the change in bacterial density in the kidneys after a 48-hour treatment period.[20]

## Conclusion

**Upleganan** and meropenem are both potent antibacterial agents with significant in vivo activity against Gram-negative pathogens. **Upleganan**, with its distinct mechanism of action targeting the bacterial outer membrane, shows promise, particularly given its favorable safety profile and lack of observed nephrotoxicity in early clinical trials. Meropenem remains a cornerstone of therapy for serious Gram-negative infections, backed by extensive clinical data on its efficacy and safety.

The choice between these agents in a clinical setting would be guided by the specific pathogen, its resistance profile, the site of infection, and patient-specific factors. The data presented in this guide, derived from non-clinical in vivo models and early clinical studies for **Upleganan**, and extensive data for meropenem, provides a foundational comparison for researchers and drug development professionals. Further head-to-head comparative studies, particularly in clinical settings, will be necessary to fully delineate the relative therapeutic positioning of **Upleganan** and meropenem.

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